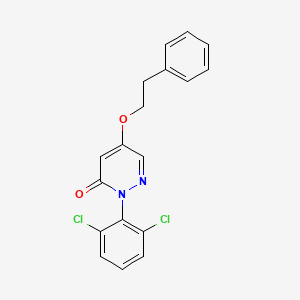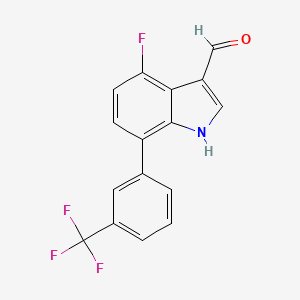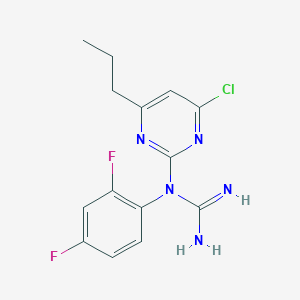
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and propyl groups, and a difluorophenyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Chlorine and propyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.
Guanidine Formation: The guanidine moiety is formed by reacting the substituted pyrimidine with a guanidine derivative, such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-6-methylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
- N-(4-Chloro-6-ethylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
Uniqueness
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine may exhibit unique properties compared to similar compounds due to the specific substitution pattern on the pyrimidine ring and the presence of the difluorophenyl group
Properties
Molecular Formula |
C14H14ClF2N5 |
|---|---|
Molecular Weight |
325.74 g/mol |
IUPAC Name |
1-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(20-9)22(13(18)19)11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19) |
InChI Key |
AZRULMAKDMJBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)N(C2=C(C=C(C=C2)F)F)C(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


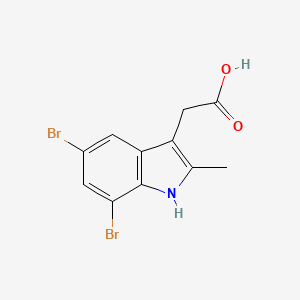
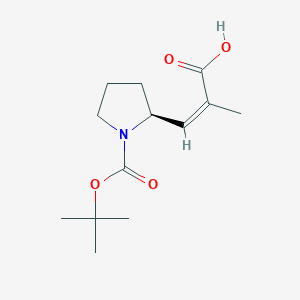
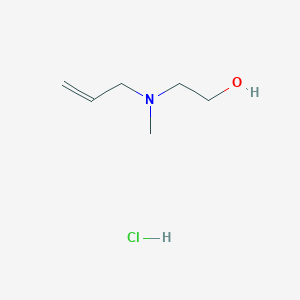
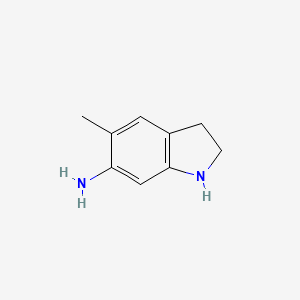
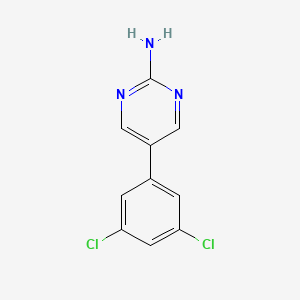


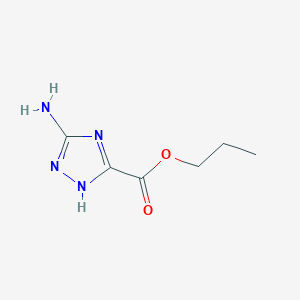
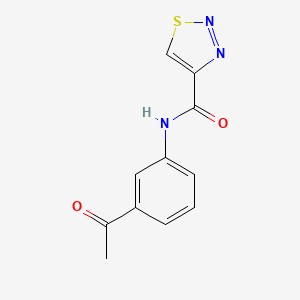
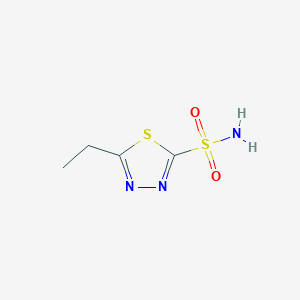
![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
